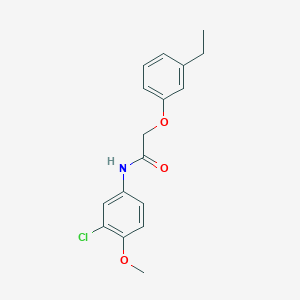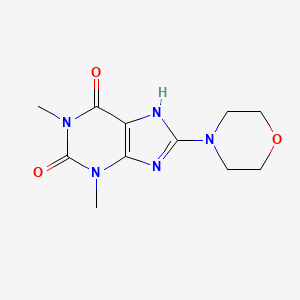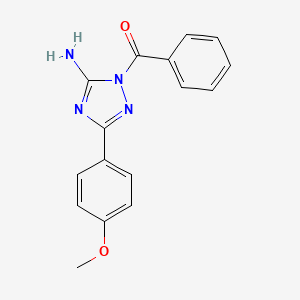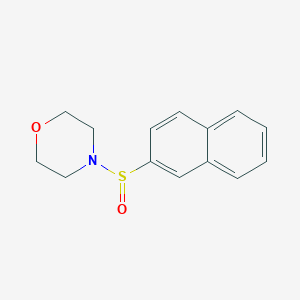
N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
作用機序
The exact mechanism of action of N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. In addition, this compound has been shown to modulate the activity of certain ion channels and receptors in the brain, which may also contribute to its effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been shown to modulate the activity of certain ion channels and receptors in the brain, which may contribute to its therapeutic effects. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and yield. This compound has also been extensively studied in animal models, making it a well-established research tool. However, this compound has some limitations for lab experiments. It has limited water solubility, which may make it difficult to administer in certain experiments. In addition, this compound has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide. One direction is to further explore its potential therapeutic applications in various psychiatric and neurological disorders. Another direction is to investigate its safety and efficacy in human subjects. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, there is a need for the development of more efficient synthesis methods and formulations to improve the bioavailability and pharmacokinetic properties of this compound.
合成法
The synthesis of N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxybenzaldehyde and 4-methylphenylpiperazine in the presence of thioamide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research applications.
科学的研究の応用
N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. This compound has been shown to possess antipsychotic, antidepressant, and anxiolytic effects in various animal models. In addition, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-3-7-17(8-4-15)21-11-13-22(14-12-21)19(24)20-16-5-9-18(23-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCMQNUXJZZUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)


![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)
![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)

![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)